1-Octen-3-OL
1-Octen-3-OL
Oct-1-en-3-ol is an alkenyl alcohol with a structure based on a C8 unbranched chain with the hydroxy group at C-2 and unsaturation at C-1-C-2. It is a major volatile compound present in many mushrooms and fungi. It has a role as an insect attractant, a volatile oil component, a fungal metabolite and an antimicrobial agent. It is an alkenyl alcohol and a medium-chain fatty alcohol. It derives from a hydride of a 1-octene.
1-Octen-3-OL is a natural product found in Camellia sinensis, Tetradenia riparia, and other organisms with data available.
1-Octen-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
1-Octen-3-OL is a natural product found in Camellia sinensis, Tetradenia riparia, and other organisms with data available.
1-Octen-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
3391-86-4
VCID:
VC20849377
InChI:
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3
SMILES:
CCCCCC(C=C)O
Molecular Formula:
C8H16O
Molecular Weight:
128.21 g/mol
1-Octen-3-OL
CAS No.: 3391-86-4
Cat. No.: VC20849377
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Oct-1-en-3-ol is an alkenyl alcohol with a structure based on a C8 unbranched chain with the hydroxy group at C-2 and unsaturation at C-1-C-2. It is a major volatile compound present in many mushrooms and fungi. It has a role as an insect attractant, a volatile oil component, a fungal metabolite and an antimicrobial agent. It is an alkenyl alcohol and a medium-chain fatty alcohol. It derives from a hydride of a 1-octene. 1-Octen-3-OL is a natural product found in Camellia sinensis, Tetradenia riparia, and other organisms with data available. 1-Octen-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 3391-86-4 |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | oct-1-en-3-ol |
| Standard InChI | InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 |
| Standard InChI Key | VSMOENVRRABVKN-UHFFFAOYSA-N |
| SMILES | CCCCCC(C=C)O |
| Canonical SMILES | CCCCCC(C=C)O |
| Boiling Point | 84.00 to 85.00 °C. @ 25.00 mm Hg |
| Melting Point | 175 °C |
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